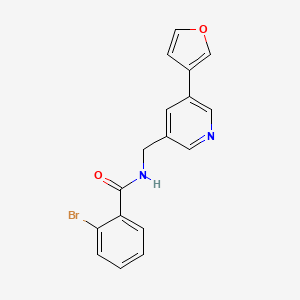![molecular formula C19H25N5O B2812120 N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide CAS No. 1797077-36-1](/img/structure/B2812120.png)
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide is a useful research compound. Its molecular formula is C19H25N5O and its molecular weight is 339.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-2-phenylacetamide, due to its complex chemical structure, holds potential in various scientific research areas. Its applications span from biological effects investigations to the synthesis of pharmaceutical impurities and potential therapeutic uses. The following sections summarize key research findings related to this compound, excluding any information related to drug use, dosage, and side effects as per the requirements.
DNA Interaction and Cellular Uptake
Research on analogues of this compound, such as Hoechst 33258, highlights its ability to bind strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This characteristic makes Hoechst analogues useful in cell biology for chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. Their ability to penetrate cells readily has been widely utilized in plant cell biology, indicating a potential application for N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-2-phenylacetamide in cellular and molecular biology research (Issar & Kakkar, 2013).
Synthesis and Pharmaceutical Impurities
The compound's relevance extends to the pharmaceutical industry, particularly in the synthesis of omeprazole and related proton pump inhibitors (PPIs). It provides insights into the development of PPIs and the study of pharmaceutical impurities, showcasing the importance of understanding and controlling the synthesis process to minimize unwanted impurities, thus enhancing drug safety and efficacy (Saini et al., 2019).
Biological Effects of Derivatives
The biological effects of acetamide, formamide, and their derivatives, including potential compounds similar to N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-2-phenylacetamide, have been extensively reviewed. These chemicals are commercially important and have significant biological consequences upon exposure, which could be critical in designing new drugs with reduced toxicity and enhanced therapeutic effects (Kennedy, 2001).
Antagonistic Properties and Potential Therapeutic Uses
The research on selective 5-hydroxytryptamine (HT)1B antagonists unveils the anxiolytic and antidepressant potential of compounds like AR-A000002, which is structurally related to N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-2-phenylacetamide. Such studies contribute to the understanding of its utility in treating anxiety and affective disorders, indicating a promising area for further investigation into related compounds' therapeutic benefits (Hudzik et al., 2003).
特性
IUPAC Name |
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-18(22-17(25)13-16-7-5-4-6-8-16)15(2)21-19(20-14)24-11-9-23(3)10-12-24/h4-8H,9-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWITWXHZVQKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2812037.png)

![N-(cyanomethyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2812039.png)

![5-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2812042.png)

![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2812047.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2812049.png)

![5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2812053.png)




